4,5,6,7-Tetrachloro-1,3-benzodiazole
Description
Properties
CAS No. |
15952-58-6 |
|---|---|
Molecular Formula |
C7H2Cl4N2 |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-1H-benzimidazole |
InChI |
InChI=1S/C7H2Cl4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) |
InChI Key |
ILWGGMUSEHTKEQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=NC2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Synonyms |
4,5,6,7-tetrachlorobenzimidazole |
Origin of Product |
United States |
Preparation Methods
Formic Acid-Mediated Cyclization
Reaction Conditions :
- Reactants : 3,4,5,6-Tetrachloro-o-phenylenediamine (1 eq), HCOOH (excess)
- Temperature : Reflux (100–110°C)
- Time : 6–8 hours
- Yield : 75–80%
Mechanism :
Formic acid acts as a carbonyl source, facilitating dehydration to form the diazole ring (Fig. 2).
Triethyl Orthoformate-Mediated Cyclization
Reaction Conditions :
- Reactants : 3,4,5,6-Tetrachloro-o-phenylenediamine (1 eq), HC(OEt)₃ (2 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Temperature : 120°C
- Time : 3–4 hours
- Yield : 82–88%
Mechanism :
Triethyl orthoformate provides the requisite carbon atom for ring closure, with acid catalysis enhancing reaction efficiency.
Direct Chlorination of Benzimidazole
While less common due to regioselectivity challenges, tetrachlorination of benzimidazole has been explored.
Reaction Conditions :
- Reactants : Benzimidazole (1 eq), Cl₂ gas (excess), FeCl₃ (catalyst)
- Temperature : 180–200°C
- Time : 12–24 hours
- Yield : 40–50% (mixture of isomers)
Limitations :
Poor regiocontrol results in mixed chlorinated products, necessitating complex purification.
Condensation of o-Chloranil with Diamines
3,4,5,6-Tetrachloro-1,2-benzoquinone (o-chloranil) reacts with ammonia or alkylamines under reductive conditions to yield intermediates for diazole formation.
Reaction Conditions :
- Reactants : o-Chloranil (1 eq), NH₃ (aq., excess), Zn/HCl
- Temperature : 60–70°C
- Time : 8–10 hours
- Yield : 65–70%
Mechanism :
Reduction of o-chloranil to tetrachlorocatechol, followed by amination and cyclization (Fig. 3).
Comparative Analysis of Methods
Structural Characterization
Key spectroscopic data for this compound:
- ¹H NMR : No signals (fully substituted aromatic ring).
- ¹³C NMR : Peaks at δ 120–130 ppm (C-Cl), δ 145–150 ppm (C-N).
- IR : Stretching at 750 cm⁻¹ (C-Cl), 1600 cm⁻¹ (C=N).
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4,5,6,7-Tetrachloro-1,3-benzodiazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including antiviral and antiparasitic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole
- 4,5,6,7-tetrachloro-1-propylbenzimidazole
- 4,5,6,7-tetraiodobenzimidazole
Uniqueness
4,5,6,7-Tetrachloro-1,3-benzodiazole is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Q & A
Q. What are the established synthetic routes for 4,5,6,7-tetrachloro-1,3-benzodiazole derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions using chlorinated precursors. For example:
- Method A (Dioxane reflux): Reacting methylene-active heterocycles (e.g., 2-methylquinolines) with o-chloranil in dioxane under reflux yields 5,6,7-trichloro-1,3-tropolones. Prolonged heating (3–4 days) in acetic acid (Method B) inverts product ratios, favoring 4,5,6,7-tetrachloro derivatives but with lower yields (10–35%) due to resinification .
- Optimization Tips: Use a 2:1 molar ratio of o-chloranil to precursor in acetic acid to minimize side products. Monitor reaction progress via HPLC and adjust reflux time to balance yield and purity .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve tautomeric forms (e.g., O–H···N vs. O···H–N) using SHELX programs (e.g., SHELXL for refinement). For example, bath conformations in seven-membered rings were confirmed via X-ray, with O···N distances 0.5 Å shorter than van der Waals contacts .
- NMR Spectroscopy: Use - and -NMR to identify chlorine-induced deshielding in aromatic regions. Coupling constants in -NMR help distinguish between trichloro and tetrachloro products .
Q. What safety protocols are essential when handling this compound compounds?
Methodological Answer:
- Storage: Store under argon in moisture-free environments to prevent hydrolysis to tetrachlorophthalic acid. Use desiccants and vacuum-sealed containers .
- Exposure Mitigation: Use fume hoods for synthesis due to toxic fumes released during decomposition. In case of skin contact, wash with copious water and 1% sodium bicarbonate .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms in tetrachloro-1,3-benzodiazole synthesis?
Methodological Answer:
- DFT Modeling: Apply PBE0/6-311+G(d,p) to study proton transfer stages in acetic acid. For example, DFT revealed that proton transfer in intermediates (e.g., 7A·AcOH → 7B·AcOH) has an activation barrier of ~25 kcal/mol, explaining the preference for tetrachloro products under acidic conditions .
- Mechanistic Insights: Calculations show electron-withdrawing substituents increase activation barriers for proton transfer, guiding the design of precursors with tailored electronic properties .
Q. How can researchers evaluate the cytotoxicity or antiviral activity of 4,5,6,7-tetrachloro derivatives?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., HepG2) at concentrations of 10–100 µM. Compare IC values against reference drugs .
- Anti-HIV Screening: Perform reverse transcriptase inhibition assays. For example, N-(tetrachloroisoindolinyl)thioacetamide derivatives showed moderate activity (IC ~20 µM) .
Q. How can contradictory data on reaction yields (e.g., 10–35% vs. 60–85%) be resolved?
Methodological Answer:
- Root Cause Analysis: Lower yields (10–35%) in acetic acid (Method B) arise from resinification and side-product formation. Use TLC or GC-MS to identify byproducts (e.g., dichlorophenyl benzazoles) .
- Yield Improvement: Switch to dioxane (Method A) for reactions with 2-methylquinolines, achieving 60–85% yields via intramolecular proton transfer .
Q. What structural features influence tautomerism and stability in tetrachloro-1,3-benzodiazole derivatives?
Methodological Answer:
- Tautomeric Analysis: X-ray structures show non-planar seven-membered rings with folding angles of 140–150° along C(2)–C(7) and C(3)–C(6). Stabilize enol tautomers via intramolecular H-bonding (O–H···N) .
- Stability Testing: Expose compounds to UV light and monitor degradation via UV-Vis spectroscopy. Derivatives with electron-deficient substituents exhibit longer half-lives (>48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
